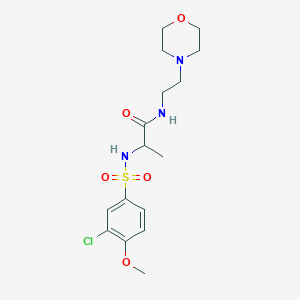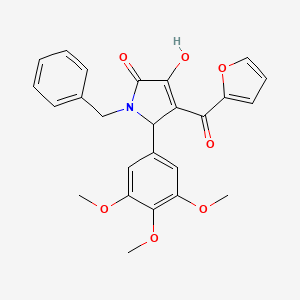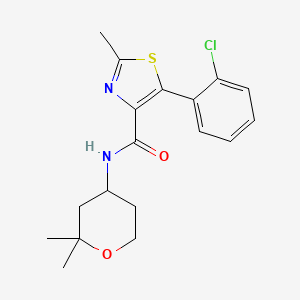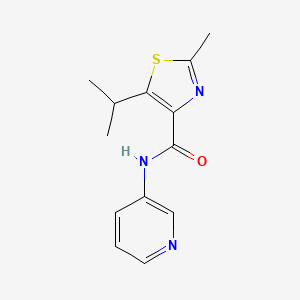
2-(3-Chloro-4-methoxy-benzenesulfonylamino)-N-(2-morpholin-4-yl-ethyl)-propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a sulfonamide group, a morpholine ring, and a chlorinated aromatic ring, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps, including the formation of the sulfonamide linkage, the introduction of the morpholine ring, and the chlorination of the aromatic ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, sulfonyl chlorides, and amines under controlled temperatures and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3-chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The morpholine ring may enhance the compound’s binding affinity and selectivity for its targets. The chlorinated aromatic ring can contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 1-Butanone, 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(4-morpholinyl)phenyl]-
Uniqueness
2-(3-Chloro-4-methoxybenzenesulfonamido)-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide group, morpholine ring, and chlorinated aromatic ring allows for diverse applications and interactions with biological targets, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C16H24ClN3O5S |
|---|---|
Molekulargewicht |
405.9 g/mol |
IUPAC-Name |
2-[(3-chloro-4-methoxyphenyl)sulfonylamino]-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C16H24ClN3O5S/c1-12(16(21)18-5-6-20-7-9-25-10-8-20)19-26(22,23)13-3-4-15(24-2)14(17)11-13/h3-4,11-12,19H,5-10H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
BJDFSQXHDZWNBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCN1CCOCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11127375.png)
![1-(azepan-1-yl)-2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11127387.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11127400.png)

![N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide](/img/structure/B11127404.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B11127405.png)

![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-2-[(4-methoxyphenyl)formamido]-N-(propan-2-yl)prop-2-enamide](/img/structure/B11127421.png)
![(5Z)-2-(4-tert-butylphenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127423.png)
![Methyl 2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}acetate](/img/structure/B11127424.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11127436.png)
![N-(4-ethoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11127437.png)
